molecular formula C17H20N2O2 B11838664 Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B11838664
M. Wt: 284.35 g/mol
InChI Key: QCTWMTBOPZRLNG-UHFFFAOYSA-N
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Description

Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a seven-membered azaspiro ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

IUPAC Name

benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-12-15-10-17(11-15)6-8-19(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,15H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTWMTBOPZRLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)C#N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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